molecular formula C15H16N2O3 B5354029 2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester

Cat. No.: B5354029
M. Wt: 272.30 g/mol
InChI Key: BUBDVBJYVPMWEM-CMDGGOBGSA-N
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Description

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of tetrahydropyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

This involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . The reaction is typically carried out in a solvent-free environment using lactic acid as a green catalyst, which promotes the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of eco-friendly catalysts and solvent-free conditions makes the process more sustainable and cost-effective. The reaction can be carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-(6-Bromopyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

2-Oxo-4-styryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester is unique due to its specific styryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-13(14(18)20-2)12(17-15(19)16-10)9-8-11-6-4-3-5-7-11/h3-9,12H,1-2H3,(H2,16,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBDVBJYVPMWEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C=CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(NC(=O)N1)/C=C/C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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